Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate
CAS No.: 1384264-40-7
Cat. No.: VC15849363
Molecular Formula: C20H18N2O3S
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384264-40-7 |
|---|---|
| Molecular Formula | C20H18N2O3S |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | benzyl 2-(4-hydroxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C20H18N2O3S/c23-16-8-6-15(7-9-16)19-21-17-10-11-22(12-18(17)26-19)20(24)25-13-14-4-2-1-3-5-14/h1-9,23H,10-13H2 |
| Standard InChI Key | COFWTHFBIIGRFI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2=C1N=C(S2)C3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a dihydrothiazolo[5,4-C]pyridine scaffold with a benzyl carboxylate ester at position 5 and a 4-hydroxyphenyl group at position 2. The thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) is fused to a partially saturated pyridine ring, creating a bicyclic system that enhances conformational rigidity. The 4-hydroxyphenyl moiety introduces phenolic functionality, which may contribute to hydrogen bonding and antioxidant activity .
Key structural features include:
-
Thiazolo[5,4-C]pyridine core: Provides a planar aromatic system conducive to π-π stacking interactions with biological targets.
-
Benzyl carboxylate ester: Enhances lipophilicity, potentially improving membrane permeability.
-
4-Hydroxyphenyl group: Offers a site for metabolic modification (e.g., glucuronidation) and redox activity .
Physicochemical Characteristics
The compound’s molecular weight (366.4 g/mol) and calculated partition coefficient () suggest moderate lipophilicity, aligning with Lipinski’s Rule of Five for drug-likeness. The presence of hydrogen bond donors (e.g., phenolic -OH) and acceptors (ester carbonyl, pyridine nitrogen) may facilitate target binding .
Synthesis and Optimization
Reaction Pathways
Synthesis typically involves multi-step protocols to construct the thiazolo-pyridine core. A representative method from patent literature involves:
-
Cyclocondensation: Reacting a thiazole precursor with a pyridine derivative under acidic conditions to form the bicyclic system.
-
Esterification: Introducing the benzyl carboxylate group via nucleophilic acyl substitution.
-
Functionalization: Attaching the 4-hydroxyphenyl moiety through Suzuki-Miyaura coupling or electrophilic aromatic substitution .
For example, a patented route achieved a 28% yield by reacting 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine with benzyl chloroformate in the presence of a base, followed by hydroxylation at the phenyl position .
Reaction Conditions and Challenges
-
Temperature: Reactions often require controlled heating (60–100°C) to drive cyclization without side product formation.
-
Catalysts: Palladium catalysts (e.g., Pd(PPh)) are critical for cross-coupling steps, though they increase cost and purification complexity .
-
Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but necessitate careful removal due to toxicity concerns .
Future Directions and Challenges
Therapeutic Optimization
-
Prodrug Development: Masking the phenolic -OH group as a phosphate ester could enhance oral bioavailability.
-
Combination Therapies: Synergistic effects with checkpoint inhibitors (e.g., pembrolizumab) warrant exploration in immuno-oncology .
Synthetic Chemistry Advances
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume